![molecular formula C9H7BrN2O B1292643 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000343-91-8](/img/structure/B1292643.png)

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

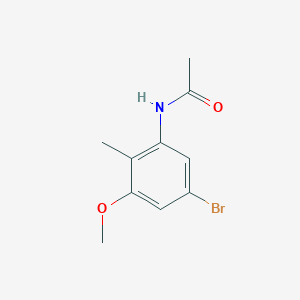

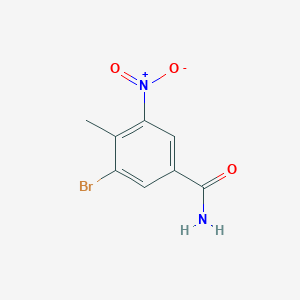

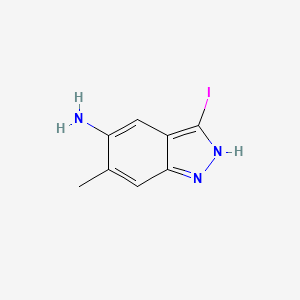

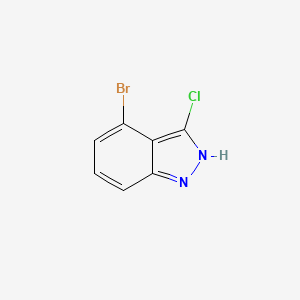

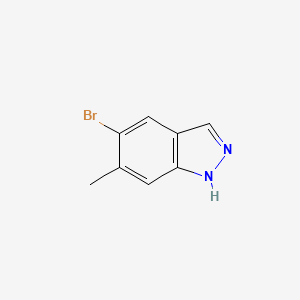

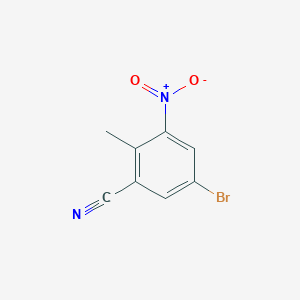

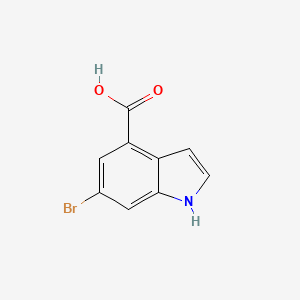

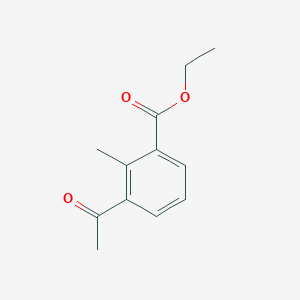

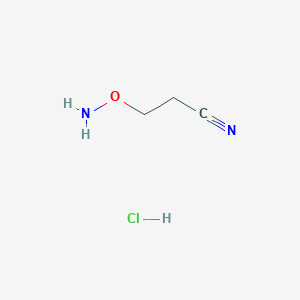

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that can be synthesized through various chemical reactions. The compound is characterized by the presence of a pyrrole ring, a pyridine ring, and a carbaldehyde group, with a bromine atom and a methyl group as substituents. This structure suggests potential for diverse chemical reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyrrole-3-carbaldehydes has been reported using a tandem catalytic process involving palladium-catalyzed Sonogashira coupling and a silver-mediated annulation reaction. This method starts with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, leading to multifunctionalized pyrrole-3-carbaldehydes . Although not directly synthesizing 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, this approach could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

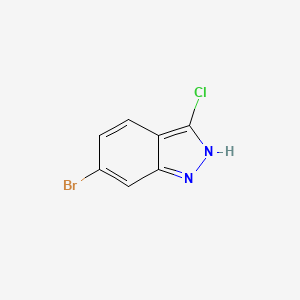

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of a 5-bromo-1H-indole derivative was characterized, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was confirmed, and their intermolecular contacts were determined . These analyses are crucial for understanding the molecular geometry and potential binding interactions of the compounds.

Chemical Reactions Analysis

The reactivity of the pyrrole-3-carbaldehyde framework allows for further chemical transformations. For example, the Friedländer condensation has been used to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes and reactive α-methylene ketones . This type of reaction could be explored for the 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to create new derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and substituents. The presence of a bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. The aldehyde group could be involved in condensation reactions or reduced to an alcohol. The thermal stability of related compounds has been reported to be good up to certain temperatures , which is an important consideration for their handling and storage.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Fused Heterocycles Synthesis : A study described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, demonstrating a route for creating tricyclic heterocycles in good yields (H. A. A. El-Nabi, 2004). This approach highlights the potential for synthesizing complex structures from simpler pyrrole derivatives, suggesting a pathway for utilizing "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde" in similar heterocyclic syntheses.

Pyrrolopyridine Analogs of Nalidixic Acid : Another research effort synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound showing notable antibacterial activity in vitro (E. Toja et al., 1986). This study indicates the potential pharmaceutical applications of pyrrolopyridine compounds, including those structurally related to "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde".

Synthesis of Pyrrole Derivatives

Pyrrole-3-carbaldehydes Synthesis : Research on the synthesis of functionalized pyrrole-3-carbaldehydes through a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation process outlines a method for accessing multifunctionalized pyrrole derivatives (Chien-Chi Wu et al., 2022). This methodology could be applicable to the synthesis of related compounds, potentially including modifications of "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde".

3-Fluoropyrroles Synthesis : The preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles from corresponding pyrrolines, using electrophilic alpha,alpha-difluorination, provides a route to 3-fluorinated pyrroles (Riccardo Surmont et al., 2009). Although focused on fluoropyrroles, the principles and methodologies could inform reactions involving bromo-substituted pyrrolopyridines.

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZEJKHKKWZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646858 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

1000343-91-8 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)